5-(2-Methylprop-1-en-1-yl)pyrimidine
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Overview
Description
5-(2-Methylprop-1-en-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methylprop-1-en-1-yl halide with a pyrimidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylprop-1-en-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-1-en-1-yl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
5-(2-Methylprop-1-en-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1,3-oxazoline: This compound has a similar heterocyclic structure and is used in various applications, including as an acaricidal agent.
2-(Pyridin-2-yl)pyrimidine: This derivative is known for its anti-fibrotic activity and is used in medicinal chemistry.
Uniqueness
5-(2-Methylprop-1-en-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2 |
---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
5-(2-methylprop-1-enyl)pyrimidine |
InChI |
InChI=1S/C8H10N2/c1-7(2)3-8-4-9-6-10-5-8/h3-6H,1-2H3 |
InChI Key |
MXHFRSDDJQUJGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CN=CN=C1)C |
Origin of Product |
United States |
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